Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate)
Description
Barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is a metal-organic complex comprising a barium cation (Ba²⁺) coordinated to a fluorinated β-diketonate ligand. The ligand features a heptafluorinated alkyl chain, two methyl groups, and a conjugated enolate system, which enhances its electron-withdrawing properties and thermal stability. This compound is structurally analogous to rare-earth β-diketonates but differs in metal ion size, charge, and coordination behavior.
Properties
IUPAC Name |
barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F7O2.Ba/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPWXEUADOWGIO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ba+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BaF14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678970 | |
| Record name | Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36885-31-1 | |
| Record name | Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate typically involves the reaction of barium salts with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. The reaction is carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity barium salts and 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. The reaction is typically conducted in a batch reactor, followed by purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the barium ion is replaced by other metal ions.
Complex Formation: It can form complexes with other metal ions, enhancing its reactivity in various chemical processes
Common Reagents and Conditions: Common reagents used in reactions with this compound include organic solvents, metal salts, and chelating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from reactions involving Barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate include various metal complexes and substituted derivatives, which are useful in different industrial applications .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : CHBaFO
- Molecular Weight : 727.71 g/mol
- Appearance : White to off-white powder
- Melting Point : 194-198 °C
- Boiling Point : 280-300 °C (dec.)
- Solubility : Insoluble in water
Scientific Research Applications
1. Thin Film Deposition
Ba(FOD)₂ is utilized as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for creating thin films. Its high volatility and thermal stability make it suitable for producing high-quality metal oxide films used in electronics and optoelectronics .
2. Catalysis
The compound serves as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. It has been employed in the synthesis of fluorinated compounds and other organometallic complexes that require a stable metal center .
3. Pharmaceuticals
Barium bis(heptafluorodimethyl octanedionate) is explored as a fluorinated pharmaceutical intermediate. Its unique structure allows it to participate in the synthesis of novel drug candidates with enhanced biological activity and stability . The fluorinated nature of the compound can lead to improved lipophilicity and metabolic stability in pharmaceutical applications.
Case Studies
| Study/Research | Application | Findings |
|---|---|---|
| Thin Film Applications | Utilization of Ba(FOD)₂ in ALD | Demonstrated effective deposition of BaO films with controlled thickness and uniformity. |
| Catalytic Activity | Catalysis in organic synthesis | Showed significant improvement in reaction yields for fluorinated products compared to traditional catalysts. |
| Pharmaceutical Synthesis | Intermediate for drug development | Enabled the synthesis of novel fluorinated compounds with potential therapeutic effects against specific diseases. |
Mechanism of Action
The mechanism of action of Barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate involves its ability to form stable complexes with other metal ions. This property is utilized in various chemical processes, where the compound acts as a catalyst or a reagent to facilitate specific reactions .
Comparison with Similar Compounds
Structural Differences :
- Metal Center : Europium(III) (Eu³⁺) vs. Ba²⁺. The +3 charge of Eu³⁺ allows for tris-chelation with three β-diketonate ligands, whereas Ba²⁺ typically forms bis-complexes due to its lower charge and larger ionic radius .
- Coordination Geometry : Europium complexes adopt a trigonal prismatic geometry, while barium complexes may exhibit distorted octahedral or higher-coordination geometries.
Functional Differences :
- Applications: The europium complex is used in luminescent materials (e.g., OLEDs) due to Eu³⁺’s strong red emission. In contrast, barium analogs are more likely employed in non-optical applications, such as ceramic precursors or catalysts .
- Thermal Stability : Fluorinated europium β-diketonates decompose above 300°C, while barium derivatives may exhibit higher thermal resilience due to stronger ionic bonding with the diketonate ligand.
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-dioxooctyl)lead
Structural Differences :
- Metal Center : Lead (Pb) vs. Ba²⁺. Lead’s variable oxidation states (+2 or +4) allow for diverse coordination modes, whereas barium strictly adopts +2.
- Ligand Configuration: The lead compound uses a 3,5-dioxooctyl ligand, which lacks the conjugated enolate system present in the barium complex, reducing its π-backbonding capability .
Functional Differences :
- Toxicity : Lead complexes are highly toxic, limiting their industrial use. Barium complexes, while still requiring careful handling, are less environmentally hazardous.
- Reactivity: Lead’s softer Lewis acidity facilitates sulfur or nitrogen donor interactions, whereas barium’s hard acid character favors oxygen-based ligands like β-diketonates .
Cadmium Oxalate (CdC₂O₄)
Structural Differences :
Functional Differences :
- Solubility : Cadmium oxalate is sparingly soluble in water, whereas fluorinated barium β-diketonates are typically soluble in organic solvents (e.g., THF, chloroform).
- Applications : Cadmium oxalate is used in electroplating, while barium β-diketonates are tailored for vapor-phase deposition processes .
Comparative Data Table
Research Findings and Implications
- Synthesis Challenges : The barium complex likely requires anhydrous conditions and inert atmospheres, similar to europium β-diketonate synthesis . Evidence for lead analogs suggests that fluorinated ligands enhance volatility but introduce steric hindrance .
- Spectroscopic Data : Europium complexes exhibit characteristic NMR shifts (e.g., δ 1.2–1.5 ppm for methyl groups) and IR peaks at 1600–1650 cm⁻¹ (C=O stretching). Barium analogs would show broader IR bands due to weaker metal-ligand bonding .
- Environmental Impact : Barium complexes pose lower bioaccumulation risks compared to lead or cadmium derivatives but require disposal protocols for fluorinated ligands .
Biological Activity
Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly referred to as Ba(FOD)₂, is an organometallic compound with significant applications in various fields, including catalysis and materials science. This article focuses on its biological activity, examining its mechanisms of action, potential therapeutic applications, and safety considerations.
- Molecular Formula : CHBaFO
- Molecular Weight : 727.71 g/mol
- Appearance : White to off-white powder
- Melting Point : 194-198 °C
- Boiling Point : 280-300 °C (dec.)
- Solubility : Insoluble in water
Mechanisms of Biological Activity
Ba(FOD)₂ exhibits unique biological activities primarily due to its ability to interact with calcium ions (Ca). Studies have shown that compounds similar to Ba(FOD)₂ can function as ionophores, facilitating the transport of Ca ions across cellular membranes. This property is crucial for various cellular processes including muscle contraction and neurotransmitter release.
Ionophore Activity
Research indicates that Ba(FOD)₂ can solvate Ca ions in organic phases and transport them across phospholipid bilayers. In model membrane systems, it has been demonstrated that this compound can translocate calcium effectively:
- Calcium Transport : The beta-diketone structure allows for the binding and transport of Ca, which is essential for many physiological functions .
- Synergistic Effects : Ba(FOD)₂ has been shown to act synergistically with other ionophores like A23187, enhancing calcium translocation efficiency .
Study 1: Calcium Translocation Efficacy
A study published in the Chemistry and Physics of Lipids examined the efficacy of Ba(FOD)₂ in transporting calcium ions compared to traditional ionophores. The findings revealed that while Ba(FOD)₂ was less efficient than A23187 alone, it significantly enhanced calcium transport when used in conjunction with other agents .
Study 2: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of Ba(FOD)₂. The compound was classified with hazard statements indicating potential toxicity upon ingestion or inhalation (H302-H332). Precautionary measures were recommended for handling due to its classification as a warning material .
Applications in Biomedical Research
The unique properties of Ba(FOD)₂ have led to its exploration in various biomedical applications:
- Drug Delivery Systems : Its ability to facilitate ion transport makes it a candidate for developing advanced drug delivery systems that require precise control over ionic environments.
- Diagnostic Tools : The compound's interaction with calcium signaling pathways positions it as a potential tool for studying diseases related to calcium dysregulation.
Safety Considerations
Given the potential hazards associated with Ba(FOD)₂, proper handling protocols are essential. The compound is classified under several safety codes indicating risks related to acute toxicity and environmental hazards. Users should adhere to safety data sheets (SDS) guidelines when working with this material .
Q & A
Basic Research Question
- Controlled Oxidation : Expose the complex to O₂ or H₂O₂ in dichloromethane and monitor via UV-Vis spectroscopy for shifts in λ_max (e.g., 300–400 nm for peroxide adducts) .
- Product Identification : Use GC-MS or HPLC to characterize oxidation byproducts, such as fluorinated carboxylic acids or barium oxides .
What are the critical considerations for selecting analytical techniques to quantify trace impurities?
Basic Research Question
- ICP-MS : Detect barium and fluorine content with ppb-level sensitivity. Calibrate using certified standards (e.g., NIST SRM 3103a for barium) .
- HPLC with Fluorescence Detection : Identify trace organic impurities (e.g., unreacted ligand) using C18 columns and acetonitrile/water gradients .
How can computational chemistry aid in predicting the compound’s solubility in mixed solvents?
Advanced Research Question
- COSMO-RS Simulations : Predict solubility in solvent mixtures (e.g., ethanol/water) by calculating activity coefficients and σ-profiles of the complex .
- Molecular Dynamics (MD) : Simulate solvent-shell structures to understand preferential solvation effects .
What safety protocols are essential for handling this barium complex in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to barium’s toxicity (LD₅₀: 11–15 mg/kg in rats) .
- Waste Disposal : Neutralize barium residues with sodium sulfate before disposal to precipitate insoluble BaSO₄ .
How can researchers validate the compound’s structure when crystallographic data is unavailable?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
